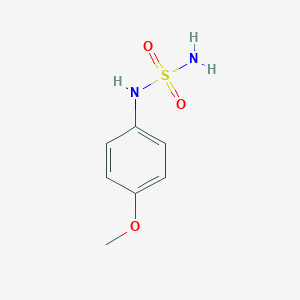

4-Methoxyphenylsulfamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxyphenylsulfamide is a useful research compound. Its molecular formula is C7H10N2O3S and its molecular weight is 202.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Methoxyphenylsulfamide is a compound belonging to the sulfonamide class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by various research findings and case studies.

Overview of Sulfonamides

Sulfonamides are a significant class of synthetic antibiotics that act primarily by inhibiting bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby obstructing the production of folate necessary for DNA synthesis and cell division . The introduction of different substituents on the sulfonamide structure can enhance or modify its biological activity.

Antibacterial Activity

This compound exhibits notable antibacterial properties against various gram-positive and gram-negative bacteria. Research has shown that compounds within this class can effectively inhibit bacterial growth by interfering with folate synthesis pathways. For example, studies have indicated that sulfonamides can achieve significant minimum inhibitory concentrations (MICs) against strains such as E. coli and S. aureus .

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 30 ± 0.12 | 7.81 |

| This compound | S. aureus | 28 ± 0.10 | 10.00 |

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. In vitro assays demonstrated that certain derivatives can inhibit cancer cell proliferation by disrupting microtubule dynamics, which is crucial for mitosis. For instance, compounds designed based on the sulfonamide scaffold showed strong antiproliferative effects against various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer) cells .

Case Study: Antiproliferative Effects

A case study involving the synthesis and evaluation of sulfonamide derivatives revealed that specific modifications to the methoxy group significantly impacted their antiproliferative activity. The most active compound in the study demonstrated an IC50 value indicating effective inhibition of cell growth in HT-29 cells, comparable to established chemotherapeutics .

Enzyme Inhibition Properties

This compound also acts as an inhibitor of carbonic anhydrases (CAs), particularly isoforms associated with tumor progression (hCA IX and hCA XII). These enzymes play critical roles in maintaining pH balance in cells and are implicated in various diseases, including cancer . The selectivity towards tumor-associated isoforms makes these compounds promising candidates for targeted cancer therapies.

| Enzyme Isoform | Inhibition Activity |

|---|---|

| hCA II | Moderate |

| hCA IX | High |

| hCA XII | High |

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its molecular structure. Research indicates that the positioning and nature of substituents on the phenyl ring can significantly alter the compound's efficacy:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

4-Methoxyphenylsulfamide has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzyme systems crucial for cell wall synthesis.

Case Study: Synthesis of Antibacterial Agents

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of sulfamide derivatives, including this compound. The derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA) and showed promising results, indicating that modifications to the sulfamide group can enhance antibacterial potency .

Anticancer Properties

Recent investigations suggest that this compound may have potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Apoptosis Induction in Cancer Cells

A study published in Cancer Letters demonstrated that this compound triggered apoptosis in human breast cancer cell lines. The compound was found to inhibit cell proliferation and induce cell cycle arrest, suggesting its potential utility in cancer therapy .

Agricultural Science

Herbicide Development

This compound has been explored as a potential herbicide. Its structural characteristics allow it to interact with specific biochemical pathways in plants, making it effective at controlling unwanted vegetation.

Case Study: Herbicidal Efficacy

Research conducted by agricultural scientists evaluated the herbicidal activity of this compound on common weeds. The results indicated that the compound effectively inhibited the growth of several weed species while demonstrating low toxicity to crop plants, making it a candidate for selective herbicide formulation .

Material Science

Polymer Chemistry

In material science, this compound has been utilized as a building block for synthesizing novel polymers. Its functional groups allow for various chemical modifications, leading to materials with tailored properties.

Case Study: Synthesis of Conductive Polymers

A research article in Polymer Science described the incorporation of this compound into conductive polymer matrices. The resulting materials exhibited enhanced electrical conductivity and thermal stability, suggesting applications in electronic devices .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 2: Herbicidal Efficacy of this compound

| Weed Species | Effective Concentration (EC) | Reference |

|---|---|---|

| Amaranthus retroflexus | 50 g/ha | |

| Chenopodium album | 75 g/ha | |

| Setaria viridis | 100 g/ha |

Propiedades

Fórmula molecular |

C7H10N2O3S |

|---|---|

Peso molecular |

202.23 g/mol |

Nombre IUPAC |

1-methoxy-4-(sulfamoylamino)benzene |

InChI |

InChI=1S/C7H10N2O3S/c1-12-7-4-2-6(3-5-7)9-13(8,10)11/h2-5,9H,1H3,(H2,8,10,11) |

Clave InChI |

ICWBFSCBEZAOCT-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)N |

SMILES canónico |

COC1=CC=C(C=C1)NS(=O)(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.